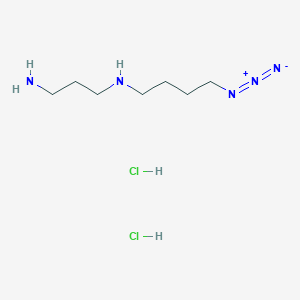
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group and an ethyl group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran typically involves the bromination of 4-ethyl-tetrahydro-2H-pyran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Alcohols or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
4-(Bromomethyl)-4-methyl-tetrahydro-2H-pyran: Similar structure but with a methyl group instead of an ethyl group.
4-(Chloromethyl)-4-ethyl-tetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-thiopyran: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Uniqueness: 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is unique due to its specific combination of a bromomethyl group and an ethyl group on the tetrahydropyran ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-(bromomethyl)-4-ethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
InChI Key |
IOFJLSXFUGBEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
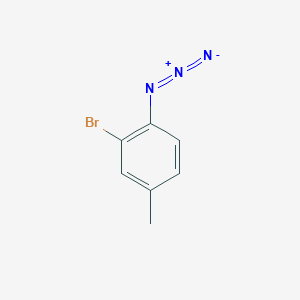
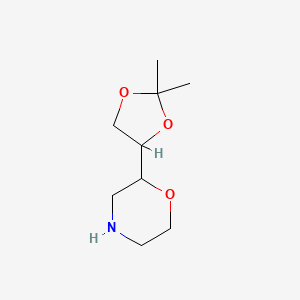
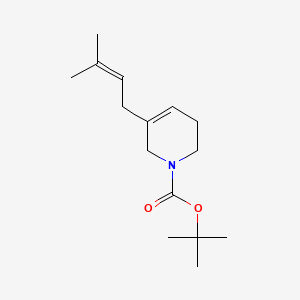
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
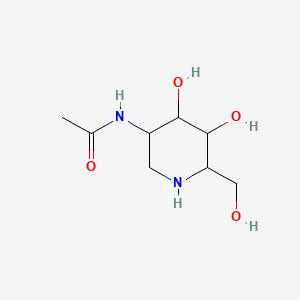
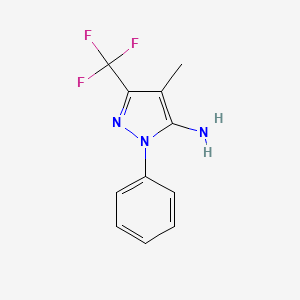
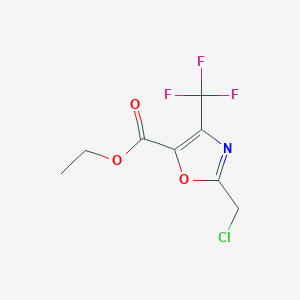
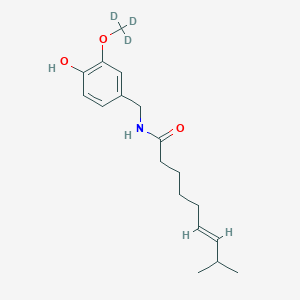
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
